molecular formula C14H14N2O3 B5741208 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 6478-47-3

2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B5741208
CAS No.: 6478-47-3
M. Wt: 258.27 g/mol
InChI Key: MORPVVJNGMPWEG-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with methyl groups and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-nitrobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or hydrazine hydrate (N₂H₄·H₂O) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde
  • 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
  • 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde

Uniqueness

2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both methyl and nitro substituents, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2,5-dimethyl-1-(4-methyl-3-nitrophenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-4-5-13(7-14(9)16(18)19)15-10(2)6-12(8-17)11(15)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORPVVJNGMPWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983389
Record name 2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6478-47-3
Record name 2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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